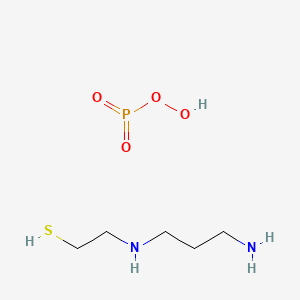

![molecular formula C15H13N5OS2 B2482948 N-(4-(2,3-dihidroimidazo[2,1-b]tiazol-6-il)fenil)-4-metil-1,2,3-tiadiazol-5-carboxamida CAS No. 701201-75-4](/img/structure/B2482948.png)

N-(4-(2,3-dihidroimidazo[2,1-b]tiazol-6-il)fenil)-4-metil-1,2,3-tiadiazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

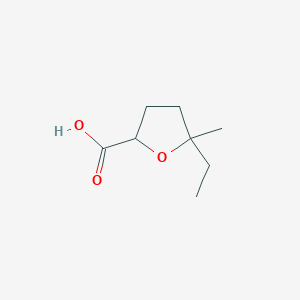

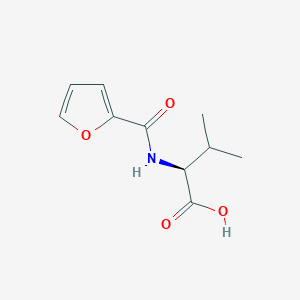

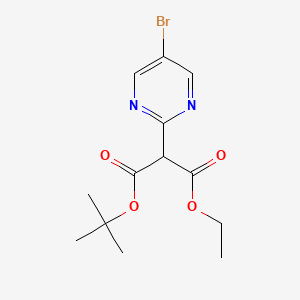

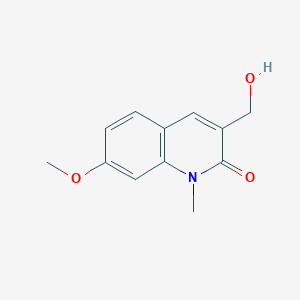

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Aplicaciones Científicas De Investigación

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: It is being investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities

Industry: It can be used in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

Derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, which this compound is a part of, have been known to have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit anticancer properties . The mechanism through which these compounds exert their anticancer effects often involves interaction with cellular targets leading to the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

Given the potential anticancer properties of similar compounds, it can be inferred that this compound may affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

The compound’s physicochemical properties such as its molecular weight (381495 Da), polar surface area (90 Ų), and logP (220) suggest that it may have favorable absorption and distribution characteristics .

Result of Action

The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound may have selective cytotoxic effects.

Análisis Bioquímico

Biochemical Properties

Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules

Cellular Effects

Compounds with similar structures have been found to influence cell function . For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that molecular mechanics play a crucial role in the behavior of molecules

Temporal Effects in Laboratory Settings

It is known that the effects of compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of compounds can vary with different dosages

Metabolic Pathways

It is known that thiazole rings, which are present in the structure of this compound, are naturally found in Vitamin B1 (thiamine), which plays a crucial role in the metabolism of carbohydrates

Transport and Distribution

It is known that the transport and distribution of compounds can be influenced by factors such as transporters or binding proteins

Subcellular Localization

It is known that the subcellular localization of compounds can be influenced by factors such as targeting signals or post-translational modifications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often include heating the reagent mixture in a suitable solvent such as benzene for several hours . The specific structure of the starting reagents can influence the type of product formed .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might yield a more saturated compound with fewer double bonds.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline

- 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles

- 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid

Uniqueness

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of multiple heterocyclic rings, which can confer distinct biological activities and chemical properties

Propiedades

IUPAC Name |

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS2/c1-9-13(23-19-18-9)14(21)16-11-4-2-10(3-5-11)12-8-20-6-7-22-15(20)17-12/h2-5,8H,6-7H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMXIQHZCRBUDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B2482868.png)

![(E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2482873.png)

![2-benzyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2482875.png)

![(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2482876.png)

![1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2482879.png)

![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482881.png)

![3-hydroxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2482887.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2482888.png)